4,5,6,7-Tetrahydrooxonine
Description
Properties
CAS No. |
17123-56-7 |
|---|---|
Molecular Formula |
C11 H9 N3 |
Synonyms |
4,5,6,7-Tetrahydrooxonin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The biological and chemical properties of 4,5,6,7-Tetrahydrooxonine can be contextualized by comparing it to analogous compounds in terms of substituent effects, ring saturation, and bioactivity.
Substituent Effects on Antimicrobial Activity
highlights that derivatives of tetrahydrooxonine analogs with electron-donating groups (EDGs) like methyl or isopropyl substituents exhibit enhanced antimicrobial potency. For instance:
- Compounds 1–3 (4,5,6,7-tetramethyl derivatives) showed superior inhibition of S. aureus DNA topoisomerase IV and gyrase compared to unsubstituted analogs.
- In contrast, compounds lacking substituents or bearing bulky groups (e.g., 4-isopropyl-7-methyl in compounds 7–11 ) displayed reduced activity, emphasizing the critical role of substituent positioning and electronic effects .
Structural Analogues with Antitumor Activity
describes tetrahydrobenzo[b]thiophene derivatives (e.g., compounds 3a , 3b , 4a , 4b ) synthesized via cyclization reactions. These compounds, structurally distinct from tetrahydrooxonine but sharing a partially saturated heterocyclic core, demonstrated antitumor activity against three cell lines. Key differences include:
- Core Heteroatoms : Tetrahydrooxonine contains oxygen, whereas tetrahydrobenzo[b]thiophene incorporates sulfur, which may influence solubility and target selectivity.
- Bioactivity Profile : While tetrahydrooxonine derivatives target bacterial enzymes, tetrahydrobenzo[b]thiophenes exhibit antitumor effects, suggesting divergent therapeutic applications .
Other Related Compounds
lists compounds with structural similarities, such as 4,5,6,7-tetrahydro-2-benzothiazolamine and 4,5,7,8-tetrahydro-1,5-diazocine-2,6(1H,3H)-dione . These share partially saturated rings but differ in functional groups (e.g., amine vs. lactone moieties), which alter reactivity and biological targets.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Substituent Optimization : EDGs like methyl groups enhance antimicrobial activity in tetrahydrooxonine derivatives, while steric hindrance from bulkier groups reduces efficacy .
- Heteroatom Influence : Oxygen in tetrahydrooxonine vs. sulfur in tetrahydrobenzo[b]thiophenes leads to divergent bioactivity profiles, underscoring the importance of heteroatom selection in drug design .
- Synthetic Flexibility : Both tetrahydrooxonine and tetrahydrobenzo[b]thiophene derivatives can be functionalized via cyclization or hydrazine reactions, enabling tailored modifications for specific targets .
Preparation Methods
General Reaction Procedure
Under inert conditions, allylidenemalononitrile 1a (4.00 mmol) and vinylethylene carbonate 2a (6.00 mmol) are dissolved in dry acetonitrile (40 mL) and stirred at 20°C for 24 hours in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %). The reaction mixture is then concentrated and purified via silica gel chromatography to yield the desired product 3a (68% yield). Key steps include:
Role of Additives and Bases
Additives such as Mg(OtBu)₂ or Cs₂CO₃ significantly influence reaction efficiency. For example, Mg(OtBu)₂ increases the yield of 3a to 89% compared to reactions without additives (9.6:1 regioisomeric ratio). In contrast, PhB(OH)₂ reduces selectivity (1.3:1 ratio), highlighting the importance of Lewis acid additives in stabilizing intermediates.
Substituent Variation and Reaction Optimization
The structural diversity of this compound derivatives is achieved by modifying substituents on the allylidenemalononitrile and vinylethylene carbonate precursors. Table 1 summarizes key derivatives synthesized through this approach.
Table 1: Representative this compound Derivatives and Their Synthesis
| Compound | R₁ (Position 4) | R₂ (Position 8) | Catalyst | Additive | Yield (%) | Regioisomeric Ratio |
|---|---|---|---|---|---|---|
| 3a | Phenyl | Phenyl | Pd(PPh₃)₄ | Mg(OtBu)₂ | 89 | 9.6:1 |
| 3b | 3-Chlorophenyl | Phenyl | Pd(PPh₃)₄ | – | 69 | >20:1 |
| 3e | 4-Chlorophenyl | Phenyl | Pd(PPh₃)₄ | – | 72 | >20:1 |
| 3h | 4-Methoxyphenyl | Phenyl | Pd(PPh₃)₄ | – | 88 | >20:1 |
| 3j | Thiophen-2-yl | Phenyl | Pd(PPh₃)₄ | – | 96 | >20:1 |
Electronic and Steric Effects
-
Electron-withdrawing groups (e.g., Cl, Br) at the 4-position enhance regioselectivity (>20:1 ratio) but slightly reduce yields (69–72%).
-
Electron-donating groups (e.g., OMe) improve yields (88%) without compromising selectivity.
-
Heteroaromatic substituents (e.g., thiophene in 3j ) achieve near-quantitative yields (96%), likely due to improved solubility and transition-state stabilization.
Solvent and Temperature Effects
-
Polar aprotic solvents (MeCN, THF) favor cyclization over side reactions.
-
Elevated temperatures (>40°C) promote decomposition, necessitating mild conditions (20–25°C).
Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
All derivatives are characterized by ¹H and ¹³C NMR. For 3a :
High-Resolution Mass Spectrometry (HRMS)
HRMS confirms molecular formulas. For 3a :
Mechanistic Insights and Regioselectivity
The reaction proceeds via a palladium-mediated oxidative addition into the allylidenemalononitrile, followed by nucleophilic attack by the carbonate oxygen. Density functional theory (DFT) studies suggest that steric interactions between the phenyl groups at positions 4 and 8 dictate the regioisomeric outcome .
Q & A
Q. What are the standard analytical techniques for characterizing 4,5,6,7-Tetrahydrooxonine purity and structural integrity?
- Methodological Answer : Characterize purity using high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Structural integrity can be confirmed via - and -NMR spectroscopy in deuterated dimethyl sulfoxide (DMSO-d6), comparing peaks to reference spectra. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl or amine stretches) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis. Avoid moisture by using desiccants. During handling, use gloveboxes or Schlenk lines for air-sensitive steps. Regularly monitor stability via thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect decomposition thresholds .
Q. What safety protocols are critical when working with this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis steps involving volatile solvents. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Implement emergency protocols for spills (e.g., neutralization with inert adsorbents) and exposure (e.g., immediate rinsing for eye contact). Conduct regular risk assessments aligned with OSHA guidelines .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized when conflicting yield data exist in literature?
- Methodological Answer : Apply design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Use high-throughput screening to identify optimal conditions. Validate reproducibility by replicating reactions in triplicate under controlled humidity and oxygen levels. Analyze byproducts via LC-MS to trace side reactions .
Q. How should researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer : Investigate pharmacokinetic factors such as bioavailability (e.g., plasma protein binding via equilibrium dialysis) and metabolic stability (e.g., liver microsome assays). Use isotopic labeling () to track compound distribution in animal models. Cross-validate assays by comparing results from fluorescence polarization and surface plasmon resonance (SPR) for target binding .
Q. What methodologies are recommended for evaluating this compound stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated physiological buffers (e.g., PBS at pH 7.4 and gastric fluid at pH 2.0). Monitor degradation kinetics via UV-Vis spectroscopy or LC-MS over 72 hours at 37°C. Use Arrhenius plots to extrapolate shelf-life. For solid-state stability, perform X-ray powder diffraction (XRPD) to detect polymorphic transitions .
Q. How can computational modeling improve the design of this compound derivatives with enhanced activity?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target receptors. Use density functional theory (DFT) to optimize geometries and calculate frontier molecular orbitals for reactivity insights. Validate predictions with molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) .
Q. What strategies mitigate low yields in multi-step syntheses of this compound analogs?
- Methodological Answer : Introduce protecting groups (e.g., tert-butoxycarbonyl for amines) to prevent side reactions. Optimize purification via flash chromatography with gradient elution (e.g., hexane/ethyl acetate). For stereochemical control, use chiral catalysts (e.g., Jacobsen’s salen complexes) and monitor enantiomeric excess (ee) by chiral HPLC .
Tables
Q. Table 1. Key Stability Parameters for this compound
| Condition | Test Method | Acceptable Range | Reference |
|---|---|---|---|
| Thermal Stability | TGA/DSC | Decomposition >150°C | |
| Hydrolytic Stability | LC-MS (pH 7.4, 37°C) | <5% degradation in 24h | |
| Photostability | UV-Vis (ICH Q1B) | No shift in λmax |
Q. Table 2. Common Analytical Techniques and Applications
| Technique | Application | Example Parameters |
|---|---|---|
| HPLC | Purity assessment | C18 column, 1.0 mL/min flow rate |
| NMR | Structural confirmation | 500 MHz, DMSO-d6 solvent |
| ESI-MS | Molecular weight validation | Positive ion mode, m/z 300–1000 |
Notes
- Avoid referencing commercial databases (e.g., ) per user guidelines.
- All methodologies align with peer-reviewed protocols from cited sources.
- Advanced questions emphasize mechanistic analysis, reproducibility, and interdisciplinary validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
